molecular formula C7H4F3IN2O2 B1390515 2-Iodo-4-nitro-5-(trifluoromethyl)aniline CAS No. 852569-37-0

2-Iodo-4-nitro-5-(trifluoromethyl)aniline

Cat. No. B1390515
M. Wt: 332.02 g/mol
InChI Key: LIFWKVXKKCOJPY-UHFFFAOYSA-N
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Description

“2-Iodo-4-nitro-5-(trifluoromethyl)aniline” is a biochemical used for proteomics research . Its molecular formula is C7H4F3IN2O2, and it has a molecular weight of 332.02 .


Molecular Structure Analysis

The molecular structure of “2-Iodo-4-nitro-5-(trifluoromethyl)aniline” can be represented by the formula C7H5F3IN2O2 . The InChI code for this compound is 1S/C7H5F3IN2O2 .

Scientific Research Applications

  • Supramolecular Structures and Hydrogen Bonding : 2-Iodo-4-nitro-5-(trifluoromethyl)aniline and its isomers are studied for their ability to form intricate supramolecular structures through hydrogen bonding and other intermolecular interactions. These structures have potential applications in the development of new materials and in the study of molecular interactions (Glidewell et al., 2004).

  • Chemical Synthesis and Organic Reactions : This compound serves as a precursor or intermediate in various organic synthesis processes. For example, its involvement in direct amination reactions and subsequent reduction to form different types of anilines, which are key intermediates in the synthesis of pharmaceuticals and agrochemicals (Pastýříková et al., 2012).

  • Catalysis and Hydrogenation Reactions : Research has been conducted on the use of 2-Iodo-4-nitro-5-(trifluoromethyl)aniline in catalysis, particularly in the context of hydrogenation reactions. This includes studies on the selectivity and efficiency of various catalysts in reactions involving nitroaniline compounds (Baramov et al., 2017).

  • Material Science and Spectroscopy : The compound's properties make it a subject of interest in spectroscopic studies, which explore its electronic and molecular properties. Such research can inform the development of materials with specific electronic or optical characteristics (Saravanan et al., 2014).

  • Pharmaceutical Synthesis : It also finds application in the synthesis of pharmaceutical intermediates. The compound can be used in various chemical transformations that are key steps in the synthesis of drugs and other therapeutic agents (Shijing, 2013).

  • Polymers and Nonlinear Optics : Research into polymers containing donor-acceptor Schiff base in their side chain for nonlinear optics involves the use of compounds like 2-Iodo-4-nitro-5-(trifluoromethyl)aniline. These studies are significant for the development of materials with specific optical properties (Bagheri & Entezami, 2002).

  • Green Chemistry and Environmental Considerations : The compound is also involved in research exploring environmentally friendly chemical processes. This includes studies on the hydrogenation of nitro compounds and the development of more sustainable and less toxic methods for chemical synthesis (Jagadeesh et al., 2015).

Safety And Hazards

Safety information for “2-Iodo-4-nitro-5-(trifluoromethyl)aniline” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-iodo-4-nitro-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3IN2O2/c8-7(9,10)3-1-5(12)4(11)2-6(3)13(14)15/h1-2H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFWKVXKKCOJPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)I)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201252852
Record name 2-Iodo-4-nitro-5-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201252852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-4-nitro-5-(trifluoromethyl)aniline

CAS RN

852569-37-0
Record name 2-Iodo-4-nitro-5-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852569-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodo-4-nitro-5-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201252852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Amino-2-nitrobenzotrifluoride (16.25 g, 78.8 mmol) was dissolved in tetrahydrofuran (100 mL) and methanol (100 mL) and to this solution was added p-toluenesulfonic acid (0.18 g, 0.95 mmol) and N-iodosuccinimide (17.8 g, 78.8 mmol). The solution was stirred all day. N-iodosuccinimide (0.78 g, 3.47 mmol) and p-toluenesulfonic acid (0.2 g, 1.05 mmol) were then added and the solution stirred overnight at room temperature under nitrogen. The solution was concentrated under vacuum to a small volume. Water (200 mL) was added to the reaction mixture and and a brown solid precipitated out. The solid was filtered- and washed with water, then dissolved in ethyl acetate (100 mL) and diethyl ether (60 mL). The organic solution was washed with 10% sodium thiosulfate solution (50 mL). This created an emulsion which was alleviated by adding diethy! ether and water and filtering undissolved material. The layers were separated and the organic layer was washed with 10% sodium thiosulfate solution (50 mL), water was then added to the aqueous layer and the layers separated. The organic layer was washed with brine (50 mL), dried over magnesium sulfate, filtered, and evaporated to yield the title compound as a brown solid that was dried under vacuum.
Quantity
16.25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0.18 g
Type
reactant
Reaction Step Two
Quantity
17.8 g
Type
reactant
Reaction Step Two
Quantity
0.78 g
Type
reactant
Reaction Step Three
Quantity
0.2 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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